

α -opioid receptor agonism of Acetyl tetrapeptide-15

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Acetyl tetrapeptide-15**

Cat. No.: **B1665429**

[Get Quote](#)

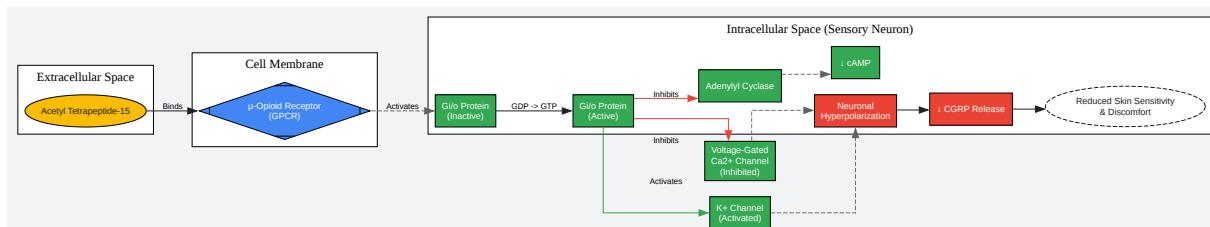
An In-depth Technical Guide to the μ -Opioid Receptor Agonism of **Acetyl Tetrapeptide-15**

Introduction

Acetyl tetrapeptide-15, known chemically as N-Acetyl-L-tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide, is a synthetic peptide developed for cosmetic applications, particularly for the management of neurosensitive skin.^[1] With a molecular formula of C34H39N5O6 and a molecular weight of 613.7 g/mol, this tetrapeptide is designed to address skin hyperreactivity and sensations of discomfort such as stinging, itching, and burning.^{[1][2]} Its mechanism of action is centered on its function as an agonist of the μ -opioid receptor (MOR), mimicking the effects of endogenous opioids to increase the skin's tolerance threshold.^{[3][4]}

Derived from the endogenous opioid peptide endomorphin-2 (Tyr-Pro-Phe-Phe-NH2), **Acetyl tetrapeptide-15** targets nerve endings in the skin to reduce their response to external stimuli.^{[3][5]} By binding to the μ -opioid receptor, it modulates sensory neuron excitability and limits the release of pro-inflammatory neuromediators, offering a targeted approach to soothing sensitive and reactive skin.^{[3][6]} This document provides a detailed overview of its mechanism, a summary of its properties, and outlines experimental protocols for its evaluation.

Mechanism of Action: μ -Opioid Receptor Agonism


Acetyl tetrapeptide-15 functions as a selective agonist for the μ -opioid receptor, a G protein-coupled receptor (GPCR) found on the surface of various cells, including sensory neurons in

the skin.[7][8] The activation of this receptor is a key pathway for modulating pain and inflammation.

The proposed signaling cascade is as follows:

- Binding: **Acetyl tetrapeptide-15** binds to the extracellular domain of the μ -opioid receptor on sensory nerve endings.[3]
- G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of an associated intracellular inhibitory G-protein (Gi/o).[8]
- Downstream Effects: The activated Gi/o protein inhibits adenylate cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.
- Neuronal Hyperpolarization: The influx of K^+ and reduced influx of Ca^{2+} leads to hyperpolarization of the neuronal membrane, making the neuron less excitable and increasing its activation threshold.[4]
- Inhibition of Neurotransmitter Release: The reduced neuronal excitability inhibits the release of pro-inflammatory neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), a key mediator of neurogenic inflammation and pain sensations.[1]

By initiating this cascade, **Acetyl tetrapeptide-15** effectively increases the skin's tolerance threshold, reducing the perception of pain and discomfort caused by external irritants.[3][7]

[Click to download full resolution via product page](#)

Caption: **μ**-Opioid receptor signaling cascade initiated by **Acetyl tetrapeptide-15**.

Quantitative Data

While **Acetyl tetrapeptide-15** is established as a μ -opioid receptor agonist, specific quantitative data such as binding affinity (K_i), functional potency (EC50), or inhibitory concentration (IC50) are not publicly available in the reviewed literature. Such data is crucial for a complete pharmacological characterization. For context, other selective μ -opioid agonists can exhibit K_i and EC50 values in the nanomolar range.^[9] The table below is provided as a template for such data.

Parameter	Receptor	Value	Assay Type	Reference
Binding Affinity (Ki)	Human μ -opioid	Data not available	Radioligand Displacement	N/A
Functional Potency (EC50)	Human μ -opioid	Data not available	Calcium Mobilization	N/A
G-protein Bias	Human μ -opioid	Data not available	BRET/BRET2 Assay	N/A
CGRP Release Inhibition	Sensory Neurons	Data not available	ELISA / Immunoassay	N/A

Experimental Protocols

The following are detailed methodologies for key experiments required to characterize the μ -opioid receptor agonism of **Acetyl tetrapeptide-15**. These protocols are based on standard practices for GPCR ligand characterization.[10][11]

Radioligand Binding Assay for μ -Opioid Receptor Affinity

Objective: To determine the binding affinity (Ki) of **Acetyl tetrapeptide-15** for the μ -opioid receptor through competitive displacement of a radiolabeled ligand.

Materials:

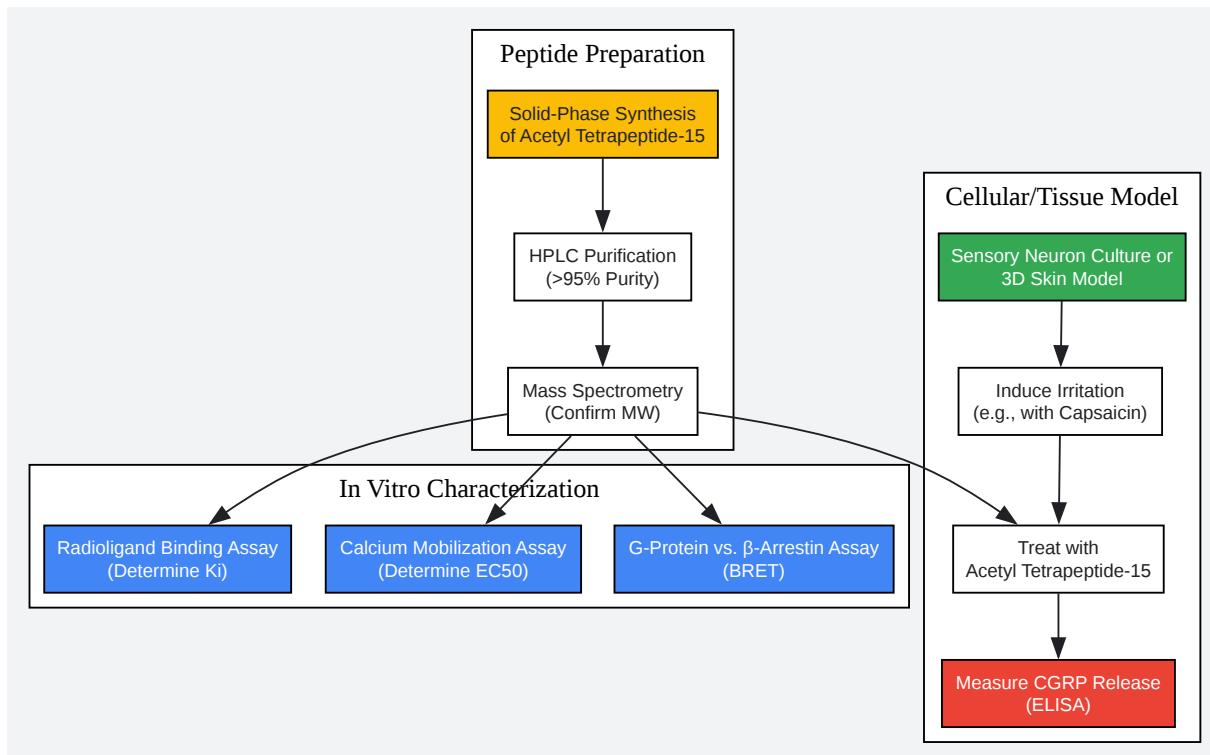
- Cell membranes from CHO or HEK293 cells stably expressing the human μ -opioid receptor.
- Radioligand: [³H]DAMGO (a selective MOR agonist) or [³H]Diprenorphine (a non-selective antagonist).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Non-specific binding control: Naloxone (10 μ M).
- Acetyl tetrapeptide-15** stock solution (10 mM in DMSO).

- 96-well plates, glass fiber filters, and a scintillation counter.

Methodology:

- Prepare serial dilutions of **Acetyl tetrapeptide-15** in assay buffer.
- In a 96-well plate, combine cell membranes (20-40 µg protein/well), a fixed concentration of the radioligand (e.g., 0.5 nM [³H]DAMGO), and varying concentrations of **Acetyl tetrapeptide-15**.
- For total binding wells, add only buffer instead of the test peptide. For non-specific binding wells, add 10 µM Naloxone.
- Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation fluid and quantify radioactivity using a liquid scintillation counter.
- Calculate the specific binding by subtracting non-specific counts from total counts.
- Determine the IC₅₀ value (concentration of peptide that inhibits 50% of specific binding) by non-linear regression analysis.
- Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay


Objective: To measure the functional potency (EC₅₀) of **Acetyl tetrapeptide-15** by assessing its ability to activate the µ-opioid receptor and trigger intracellular calcium release in a specially engineered cell line.

Materials:

- CHO cells co-expressing the human μ -opioid receptor and a chimeric G-protein (e.g., G α q/11), which couples G α i/o activation to the calcium signaling pathway.[10]
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay Buffer: HBSS with 20 mM HEPES.
- **Acetyl tetrapeptide-15** stock solution and serial dilutions.
- A fluorescence plate reader (e.g., FLIPR or FlexStation).

Methodology:

- Plate the engineered CHO cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
- Load the cells with the Fluo-4 AM dye for 60 minutes at 37°C, allowing the dye to enter the cells.
- Wash the cells with assay buffer to remove excess extracellular dye.
- Place the plate in the fluorescence reader and measure the baseline fluorescence.
- Add varying concentrations of **Acetyl tetrapeptide-15** to the wells and immediately begin recording fluorescence intensity over time (typically 2-3 minutes).
- The increase in fluorescence corresponds to the release of intracellular calcium.
- Plot the peak fluorescence response against the logarithm of the peptide concentration.
- Determine the EC50 value (concentration of peptide that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for characterizing **Acetyl tetrapeptide-15**.

Conclusion

Acetyl tetrapeptide-15 is a rationally designed neuro-cosmetic ingredient that leverages the principles of opioid receptor pharmacology to address the challenges of sensitive skin. By acting as a μ -opioid receptor agonist, it mimics the body's natural pain and inflammation control mechanisms directly at the level of cutaneous sensory neurons.^{[3][5]} This targeted action reduces neuronal excitability and inhibits the release of inflammatory mediators, leading to a higher tolerance for environmental stressors and a reduction in discomfort.^[1] While a comprehensive quantitative profile is not yet publicly documented, the established mechanism provides a strong scientific foundation for its use in skincare formulations aimed at soothing

and comforting reactive skin. Further research providing detailed binding and functional data would be invaluable to the scientific and drug development communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. Acetyl tetrapeptide-15 | C34H39N5O6 | CID 16657387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetyl Tetrapeptide-15 | Cosmetic Ingredients Guide [ci.guide]
- 4. Acetyl tetrapeptide-15 - MedChem Express [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Acetyl tetrapeptide 15 CAS#: 928007-64-1 [m.chemicalbook.com]
- 8. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]
- 11. Development of a Bioavailable μ Opioid Receptor (MOPr) Agonist, δ Opioid Receptor (DOPr) Antagonist Peptide That Evokes Antinociception without Development of Acute Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [a-opioid receptor agonism of Acetyl tetrapeptide-15]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1665429#a-opioid-receptor-agonism-of-acetyl-tetrapeptide-15>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com